molecular formula C14H11NO5 B051124 Benzyl 4-nitrophenyl carbonate CAS No. 13795-24-9

Benzyl 4-nitrophenyl carbonate

Cat. No.: B051124
CAS No.: 13795-24-9
M. Wt: 273.24 g/mol
InChI Key: QIXRWIVDBZJDGD-UHFFFAOYSA-N
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Description

Carbonic acid, 4-nitrophenyl phenylmethyl ester is an organic compound with the molecular formula C14H11NO5. It is a type of carbonate ester, which is characterized by the presence of a carbonic acid moiety bonded to an aromatic nitrophenyl group and a phenylmethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-nitrophenyl phenylmethyl ester typically involves the reaction of 4-nitrophenol with benzyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4-Nitrophenol+Benzyl chloroformateCarbonic acid, 4-nitrophenyl phenylmethyl ester+HCl\text{4-Nitrophenol} + \text{Benzyl chloroformate} \rightarrow \text{Carbonic acid, 4-nitrophenyl phenylmethyl ester} + \text{HCl} 4-Nitrophenol+Benzyl chloroformate→Carbonic acid, 4-nitrophenyl phenylmethyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of carbonic acid, 4-nitrophenyl phenylmethyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Carbonic acid, 4-nitrophenyl phenylmethyl ester can undergo hydrolysis in the presence of water and a catalytic amount of acid or base, resulting in the formation of 4-nitrophenol and benzyl alcohol.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates, respectively.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

    Hydrolysis: 4-Nitrophenol and benzyl alcohol.

    Reduction: 4-Aminophenyl phenylmethyl ester.

    Substitution: Corresponding carbamates or carbonates.

Scientific Research Applications

Carbonic acid, 4-nitrophenyl phenylmethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: The compound is used in the preparation of bioconjugates for labeling and detection of biomolecules.

    Radiolabeling: It serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.

    Polymer Chemistry: It is used in the synthesis of functionalized polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of carbonic acid, 4-nitrophenyl phenylmethyl ester involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (4-nitrophenol) and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Carbonic acid, 4-nitrophenyl methyl ester: Similar structure but with a methyl group instead of a phenylmethyl group.

    Carbonic acid, 4-nitrophenyl ethyl ester: Similar structure but with an ethyl group instead of a phenylmethyl group.

    Carbonic acid, 4-nitrophenyl propyl ester: Similar structure but with a propyl group instead of a phenylmethyl group.

Uniqueness

Carbonic acid, 4-nitrophenyl phenylmethyl ester is unique due to the presence of the phenylmethyl group, which can influence the reactivity and stability of the compound. This makes it a valuable intermediate in organic synthesis and other applications where specific reactivity is required.

Properties

IUPAC Name

benzyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXRWIVDBZJDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065637
Record name Carbonic acid, 4-nitrophenyl phenylmethyl ester
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Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13795-24-9
Record name Benzyl 4-nitrophenyl carbonate
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Record name Benzyl 4-nitrophenyl carbonate
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Record name Benzyl p-nitrophenyl carbonate
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Record name Carbonic acid, 4-nitrophenyl phenylmethyl ester
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Record name Carbonic acid, 4-nitrophenyl phenylmethyl ester
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Record name Benzyl 4-nitrophenyl carbonate
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Synthesis routes and methods

Procedure details

Benzyl alcohol was treated with phosgene or similar reagents, such as diphosgene or triphosgene, in the presence of a base, such as DIEA, at 0° C. for 30 min. The solvent was then removed via vacuum and the resulting intermediate carbonochloridate was dissolved in an organic solvent, such as DCM or EtOAc, and then treated with amine in the presence of base, such as Hunig's base or aqueous Na2CO3, to provide the desired carbamate. If required, hydrolysis under a basic condition, such as aqueous LiOH, was used to convert the carbamate to the final product. Alternatively, the benzyl alcohol was treated with 4-nitrophenyl carbonochloridate in the presence of base, such as pyridine, at 0° C. The reaction mixture was slowly warmed to room temperature where it was stirred overnight. After this time, the reaction was quenched with water. The organic layer washed with water and brine, dried over MgSO4 and concentrated in vacuum to provide the crude material. The crude material was purified by silica gel flash chromatography to afford the corresponding benzyl 4-nitrophenyl carbonate. The resulting benzyl 4-nitrophenyl carbonate was then treated with amine in the presence of a base, such as Hunig's base or aqueous Na2CO3, to get the desired carbamate. If required, hydrolysis under a basic condition, such as aqueous LiOH, was used to convert the carbamate to the final product.
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Q & A

Q1: What is the main application of benzyl 4-nitrophenyl carbonate in peptide synthesis, as described in the provided research?

A1: this compound serves as a useful reagent for attaching amino acids to solid supports during peptide synthesis. [, ] It acts as a linker, connecting the amino acid to the resin, allowing for the stepwise addition of amino acids to build the desired peptide chain.

Q2: How does this compound facilitate the release of the synthesized peptide from the solid support?

A2: The benzyloxycarbonylamide linkage formed between the amino acid and the resin, facilitated by this compound, can be cleaved under specific conditions. [] One method uses palladium acetate and ammonium formate in a transfer hydrogenolysis reaction, effectively releasing the completed peptide from the solid support.

Q3: Can you provide an example of how this compound has been utilized in a specific peptide synthesis strategy?

A3: Researchers successfully employed this compound in a strategy to synthesize unsymmetrical diamides and monoamide monotosylamides from symmetrical diamines. [] They first attached a symmetrical diamine to a polymer support via this compound. Subsequent selective reactions and cleavage from the resin produced the desired unsymmetrical products.

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